4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid
Description
4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid is a benzoic acid derivative with a substituted aromatic system. Its structure includes:
- A benzoic acid core (carboxylic acid at position 1).
- A 5-chloro-2-methoxyphenyl group at position 4.
- A methyl group at position 3.
This arrangement confers unique electronic and steric properties. The chloro substituent is electron-withdrawing, enhancing the acidity of the carboxylic acid, while the methoxy group (ortho to Cl) may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(15(17)18)3-5-12(9)13-8-11(16)4-6-14(13)19-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHBJWKCUJCKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691096 | |
| Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-02-0 | |
| Record name | 5'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and 3-methylbenzoic acid.
Grignard Reaction: The 5-chloro-2-methoxybenzaldehyde is first converted to the corresponding Grignard reagent using magnesium and anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 3-methylbenzoic acid in the presence of a catalyst such as palladium on carbon (Pd/C) to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)-3-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe molecule in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
a) 4-(4-Methoxyphenyl)-3-methylbenzoic Acid ()
- Structure : Retains the 3-methyl and benzoic acid core but replaces the 5-chloro-2-methoxyphenyl group with a 4-methoxyphenyl moiety.
- Key Differences: The 4-methoxy group is purely electron-donating, reducing acidity compared to the target compound’s chloro-methoxy combination. Absence of chlorine diminishes lipophilicity, likely altering solubility in non-polar solvents.
- Applications : Used in material science or as a synthetic intermediate, though pharmacological data are unspecified .
b) 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic Acid (CAS 91-38-3; )
- Structure: Features a chloro at position 4, an amino-linked 4-methoxyphenyl group at position 2, and a carboxylic acid.
- Key Differences: The amino group introduces basicity, enhancing solubility in acidic conditions.
- Applications : Linked to Mepacrine , an antimalarial drug, highlighting the pharmacological relevance of chloro-methoxy benzoic acid derivatives .
Functional Group Complexity and Pharmacological Potential
a) Thiazolidinone-Linked Benzoic Acids (–9)
- Example: 3-[[(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-phenyl]methylidene]-3-methyl-4-oxo-thiazolidin-2-ylidene]amino]benzoic acid.
- Key Differences: Incorporates a thiazolidinone ring and extended conjugated system. The additional heterocycle enhances molecular rigidity and may improve binding to biological targets.
- Applications : Such compounds are explored for antimicrobial or anticancer activity due to their structural complexity .
b) Benzofuran Derivatives ()
- Example : 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid.
- Key Differences :
- Replaces the benzoic acid core with a benzofuran-acetic acid system.
- The acetyl and methoxy groups modulate electronic properties differently.
- Applications : Benzofurans are studied for anti-inflammatory and antioxidant properties .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
